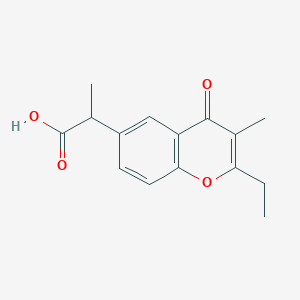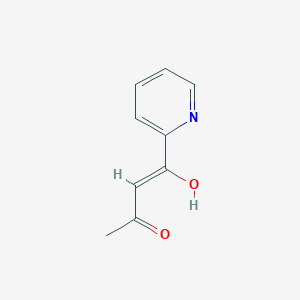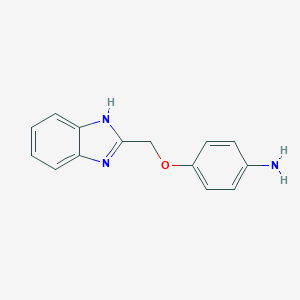![molecular formula C20H23NO7S B263892 N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide, also known as HTBAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. It also scavenges free radicals and reduces oxidative stress, which contributes to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. Additionally, N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide in lab experiments is its relatively low toxicity and high solubility in water. However, its stability in solution can be a limitation, as it tends to degrade over time. Additionally, the mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide. One area of interest is its potential use as a treatment for cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide and its potential therapeutic applications. Finally, the development of more stable analogs of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide could improve its utility in lab experiments and potential clinical use.
Conclusion:
In conclusion, N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a promising compound with potential therapeutic applications in a variety of diseases. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of diseases such as cancer, diabetes, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide involves the condensation of 4-hydroxythiophene-3-carboxylic acid with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of acetic anhydride and pyridine. The resulting product is then treated with N-chlorosuccinimide and triethylamine to obtain the final compound.
Scientific Research Applications
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C20H23NO7S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C20H23NO7S/c1-11(2)8-27-13-4-5-14-12(3)15(20(24)28-18(14)6-13)7-19(23)21-16-9-29(25,26)10-17(16)22/h4-6,16-17,22H,1,7-10H2,2-3H3,(H,21,23) |
InChI Key |
PNIOJXZCPCJTEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3CS(=O)(=O)CC3O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3CS(=O)(=O)CC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)





![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)




![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)

![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)